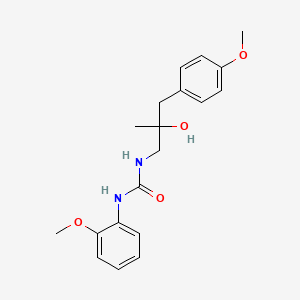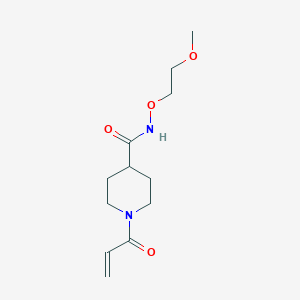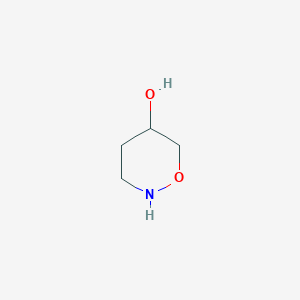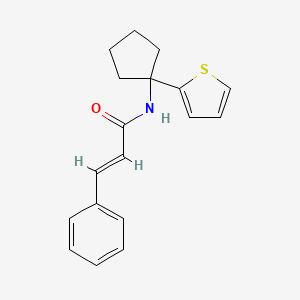![molecular formula C22H20N6O3 B2497323 3-(4-Methoxyphenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purin-6,8(7H,9H)-dion CAS No. 921857-18-3](/img/structure/B2497323.png)
3-(4-Methoxyphenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purin-6,8(7H,9H)-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to the class of purine derivatives, a crucial category of heterocyclic aromatic organic compounds. Purine derivatives are known for their role in DNA and RNA as the building blocks adenine and guanine. They also find extensive use in medicine and pharmacology due to their biological significance and activity.
Synthesis Analysis
The synthesis of complex purine derivatives often involves multi-step organic reactions, including heterocycle formation, alkylation, and substitution reactions. For example, the synthesis of related triazolopurines can involve steps starting from simple purine bases, incorporating various substituents through reactions like the Suzuki coupling or the Sonogashira reaction for introducing phenyl or methoxy groups (Düğdü et al., 2013).
Molecular Structure Analysis
The molecular structure of purine derivatives, including the target compound, can be characterized using techniques like X-ray diffraction, NMR spectroscopy, and mass spectrometry. These methods provide insights into the compound's conformation, electronic structure, and bonding patterns. For instance, crystal structure determination can reveal the presence of specific conformations and hydrogen bonding patterns in the crystal lattice (Wang et al., 2011).
Wissenschaftliche Forschungsanwendungen
- Triazole weisen antibakterielle Eigenschaften auf, und Derivate wie 3-(4-Methoxyphenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purin-6,8(7H,9H)-dion könnten als potenzielle antibakterielle Wirkstoffe dienen. Forscher untersuchen ihre Wirksamkeit gegen multiresistente Krankheitserreger .
- Der Azol-Bestandteil in Triazolen ist ein häufiges Merkmal in Antimykotika. Verbindungen wie Voriconazol und Fluconazol enthalten diesen strukturellen Baustein. Die Untersuchung der antifungalen Aktivität unserer Verbindung könnte Einblicke in ihr therapeutisches Potenzial liefern .
- Triazol-Derivate wurden auf ihre Antikrebswirkungen untersucht. Forscher untersuchen ihren Einfluss auf Krebszelllinien, die Hemmung des Tumorwachstums und mögliche Wirkmechanismen. Unsere Verbindung könnte ähnliche Eigenschaften aufweisen .
- Antioxidantien spielen eine entscheidende Rolle bei der Verhinderung von oxidativem Schaden. Substituierte Triazole, einschließlich unserer Verbindung, können antioxidative Eigenschaften besitzen. Forscher untersuchen ihre Fähigkeit, freie Radikale abzufangen und Zellen vor oxidativem Stress zu schützen .
- Triazole wurden als antivirale Mittel untersucht. Durch die Untersuchung der Auswirkungen unserer Verbindung auf die Virusreplikation können Forscher ihr Potenzial gegen bestimmte Viren beurteilen .
- Einige Triazol-Derivate zeigen neuroprotektive Wirkungen. Forscher untersuchen ihren Einfluss auf neurodegenerative Erkrankungen wie Alzheimer oder Parkinson. Die Struktur unserer Verbindung deutet darauf hin, dass sie mit neuronalen Rezeptoren interagieren könnte .
Antibakterielle Aktivität
Antifungales Potenzial
Antikrebs-Eigenschaften
Antioxidative Aktivität
Antivirales Potenzial
Neurologische Anwendungen
Wirkmechanismus
Target of Action
It’s worth noting that triazole compounds, which this compound is a derivative of, are known to interact with a variety of enzymes and receptors in biological systems . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors . This suggests that this compound may interact with its targets in a similar manner, leading to changes in the biological system.
Biochemical Pathways
Triazole compounds are known for their versatile biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Triazole compounds are known for their versatile biological activities, suggesting that they may have various effects at the molecular and cellular level .
Biochemische Analyse
Biochemical Properties
These interactions can be highly specific, depending on the structure of the triazole compound and the biomolecules it interacts with .
Cellular Effects
Other triazole compounds have been shown to have significant effects on cell function . For example, some triazole compounds can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Other triazole compounds have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
8-(4-methoxyphenyl)-1-methyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3/c1-26-20-17(19(29)23-22(26)30)27(13-12-14-6-4-3-5-7-14)21-25-24-18(28(20)21)15-8-10-16(31-2)11-9-15/h3-11H,12-13H2,1-2H3,(H,23,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBUGJBJJHSZET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=C(C=C4)OC)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-fluoro-4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2497243.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(benzylsulfonyl)propanamide](/img/structure/B2497246.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2497247.png)




![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2497252.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-9-bromo-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2497253.png)



![1-[(6-Chloropyridin-3-yl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carbonitrile](/img/structure/B2497263.png)